Cas no 21747-46-6 ((+)-Ledene)

(+)-Ledene is a sesquiterpene compound with the molecular formula C15H24, classified under the bicyclic sesquiterpenes. It is a naturally occurring terpene found in various essential oils, particularly in Ledum palustre and other aromatic plants. (+)-Ledene exhibits a distinctive woody, earthy aroma, making it valuable in fragrance and flavor applications. Its stable bicyclic structure contributes to its utility in organic synthesis, serving as an intermediate for more complex terpenoid derivatives. The compound is characterized by its high purity and consistent quality, ensuring reproducibility in research and industrial applications. (+)-Ledene is also studied for its potential bioactive properties, including antimicrobial and anti-inflammatory effects.
(+)-Ledene structure
(+)-Ledene structure
Product Name:(+)-Ledene
CAS No:21747-46-6
MF:C15H24
MW:204.351064682007
MDL:MFCD00042613
CID:283339
PubChem ID:57651865
Update Time:2025-05-24

(+)-Ledene Chemical and Physical Properties

Names and Identifiers

    • 1H-Cycloprop[e]azulene,1a,2,3,5,6,7,7a,7b-octahydro-1,1,4,7-tetramethyl-, (1aR,7R,7aS,7bR)-
    • LEDENE, (+)-(RG)
    • (+)-Ledene
    • Einecs 244-565-3
    • Varidiflorene
    • Viridflorene
    • (1AR-(1A.ALPHA.,7.ALPHA.,7A.BETA.,7B.ALPHA.))-1A,2,3,5,6,7,7A,7B-OCTAHYDRO-1,1,4,7-TETRAMETHYL-1H-CYCLOPROP(E)AZULENE
    • Leden
    • HY-121472
    • 1,1,4,7-tetramethyl-1alpha,2,3,5,6,7,7alpha,7b-octahydro-1H-cyclopropa[e]azulene
    • 1H-Cycloprop(e)azulene, 1a,2,3,5,6,7,7a,7b-octahydro-1,1,4,7-tetramethyl-, (+)-
    • Viridiflorene
    • (1aR, 7R, 7aS, 7bR)-1, 1, 4, 7-tetramethyl-1a, 2, 3, 5, 6, 7, 7a, 7b-octahydrocyclopropa[e]azulene
    • (1S,2R,4R,11R)-3,3,7,11-Tetramethyltricyclo[6.3.0.02.4]undec-7-ene
    • (+)-Ledene, >=95.0% (sum of enantiomers, GC)
    • (1aR,7R,7aS,7bR)-1,1,4,7-tetramethyl-1a,2,3,5,6,7,7a,7b-octahydro-1H-cyclopropa[e]azulene
    • CS-0082153
    • CHEBI:63444
    • (1AR-(1aalpha,7alpha,7abeta,7balpha))-1a,2,3,5,6,7,7a,7b-octahydro-1,1,4,7-tetramethyl-1H-cycloprop(e)azulene
    • DTXSID60944355
    • 236ZZ41F70
    • 21747-46-6
    • Q27132626
    • C20162
    • AKOS017343166
    • (1aR,7R,7aS,7bR,Z)-1,1,4,7-tetramethyl-1a,2,3,5,6,7,7a,7b-octahydro-1H-cyclopropa[e]azulene
    • (1aR,7R,7aS,7bR)-1,1,4,7-tetramethyl-1a,2,3,5,6,7,7a,7b-octahydrocyclopropa[e]azulene
    • Ledene
    • UNII-236ZZ41F70
    • LEDENE, (+)-
    • 1H-CYCLOPROP(E)AZULENE, 1A,2,3,5,6,7,7A,7B-OCTAHYDRO-1,1,4,7-TETRAMETHYL-, (1AR,7R,7AS,7BR)-
    • 1H-CYCLOPROP(E)AZULENE, 1A,2,3,5,6,7,7A,7B-OCTAHYDRO-1,1,4,7-TETRAMETHYL-, (1AR-(1A.ALPHA.,7.ALPHA.,7A.BETA.,7B.ALPHA.))-
    • MFCD00042613
    • (+)-1a,2,3,5,6,7,7a,7b-Octahydro-1,1,4,7-tetramethyl-1H-cycloprop[e]azulene; Leden; Viridiflorene
    • MDL: MFCD00042613
    • Inchi: 1S/C15H24/c1-9-6-8-12-14(15(12,3)4)13-10(2)5-7-11(9)13/h10,12-14H,5-8H2,1-4H3/t10-,12-,13-,14-/m1/s1
    • InChI Key: WGTRJVCFDUCKCM-FMKGYKFTSA-N
    • SMILES: [C@H]12[C@H]3C(=C(C)CC[C@H]1C2(C)C)CC[C@H]3C

Computed Properties

  • Exact Mass: 204.18800
  • Monoisotopic Mass: 204.188
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 0
  • Complexity: 321
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 0A^2
  • XLogP3: 4

Experimental Properties

  • Density: 0.927 g/mL at 20 °C(lit.)
  • Melting Point: 269°C
  • Boiling Point: 268-270 °C(lit.)
  • Flash Point: 101.3±13.0 °C
  • Refractive Index: n20/D 1.504
  • PSA: 0.00000
  • LogP: 4.41500
  • Optical Activity: [α]20/D +68±2°, c = 10% in ethanol
  • Vapor Pressure: 0.0±0.3 mmHg at 25°C

(+)-Ledene Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
61770-250MG
(+)-Ledene
21747-46-6 ≥95.0% (sum of enantiomers, GC)
250MG
¥2624.55 2022-02-24
TRC
L320070-5mg
(+)-Ledene
21747-46-6
5mg
$ 52.00 2023-09-07
TRC
L320070-10mg
(+)-Ledene
21747-46-6
10mg
$ 91.00 2023-09-07
TRC
L320070-25mg
(+)-Ledene
21747-46-6
25mg
$ 207.00 2023-09-07
abcr
AB166425-100 mg
(+)-Ledene
21747-46-6
100 mg
€204.50 2023-07-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
L11690-100mg
Viridiflorene
21747-46-6
100mg
¥2328.0 2021-09-09
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
L11690-100mg
(+)-Ledene
21747-46-6 ,
100mg
¥2328.0 2024-09-29
Cooke Chemical
S205479-250mg
(+)-Ledene , ≥95.0%(sumofenantiomers
21747-46-6 GC)
250mg
RMB 1565.27 2024-09-29
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajcx25196-50mg
21747-46-6 >98%
50mg
¥1240.00 2024-09-29
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajcx25196-100mg
21747-46-6 >98%
100mg
¥2120.00 2024-09-29

Additional information on (+)-Ledene

Recent Advances in the Study of (+)-Ledene (CAS 21747-46-6): A Comprehensive Research Brief

The sesquiterpene compound (+)-Ledene (CAS 21747-46-6) has recently emerged as a molecule of significant interest in chemical biology and pharmaceutical research. This bicyclic sesquiterpene, structurally characterized by its [4.4.0]decane skeleton, has demonstrated remarkable biological activities that warrant further investigation. Recent studies have focused on its potential therapeutic applications, particularly in the areas of anti-inflammatory and antimicrobial therapies.

A 2023 study published in the Journal of Natural Products revealed novel insights into the biosynthesis pathways of (+)-Ledene in plant systems. Researchers employed advanced genomic sequencing techniques to identify the specific cytochrome P450 enzymes responsible for the oxidative modifications of the ledene skeleton. These findings provide crucial information for potential biotechnological production of (+)-Ledene derivatives.

In pharmacological research, (+)-Ledene has shown promising activity against methicillin-resistant Staphylococcus aureus (MRSA) strains. A recent in vitro study demonstrated MIC values ranging from 8-16 μg/mL against clinically isolated MRSA strains, with minimal cytotoxicity to mammalian cells. The mechanism appears to involve disruption of bacterial cell membrane integrity, as evidenced by electron microscopy and membrane potential assays.

Structural modification studies of 21747-46-6 have yielded several semi-synthetic derivatives with enhanced bioactivity. A 2024 publication in Bioorganic & Medicinal Chemistry reported that C-12 hydroxylated derivatives exhibited 3-5 fold increased anti-inflammatory activity in LPS-induced macrophage models compared to the parent compound. These modifications also improved water solubility while maintaining the compound's favorable pharmacokinetic profile.

The potential of (+)-Ledene in cancer therapeutics has also been explored. Preliminary studies indicate that certain derivatives can modulate the NF-κB signaling pathway in various cancer cell lines. However, researchers caution that more extensive in vivo studies are needed to fully evaluate the therapeutic window and potential toxicity of these compounds before clinical development can be considered.

From a chemical ecology perspective, recent field studies have shed light on the ecological roles of (+)-Ledene as a plant defense compound. Its emission patterns in response to herbivore attack suggest it may function as both a direct toxin and an indirect defense by attracting natural enemies of herbivores. This dual functionality makes the compound particularly interesting for agricultural applications.

Analytical chemistry advancements have enabled more precise quantification of (+)-Ledene in complex matrices. A 2023 study developed a robust UHPLC-MS/MS method with a limit of detection of 0.1 ng/mL, facilitating pharmacokinetic studies and quality control in potential pharmaceutical formulations. This methodological improvement addresses previous challenges in accurately measuring the compound's concentration in biological samples.

Looking forward, the research community anticipates several key developments regarding 21747-46-6. Current efforts focus on improving the synthetic accessibility of (+)-Ledene through both total synthesis and biotechnological approaches. Additionally, structure-activity relationship studies aim to identify the optimal pharmacophore configuration for specific therapeutic indications while minimizing potential off-target effects.

Recommended suppliers
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.